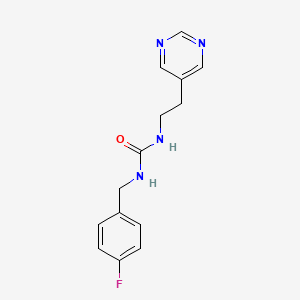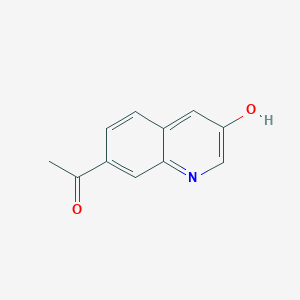![molecular formula C12H20N2O2 B2576929 ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate CAS No. 107427-20-3](/img/structure/B2576929.png)
ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate is a synthetic compound that features a piperidine ring, a butynyl chain, and a carbamate group
Scientific Research Applications
Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
Target of action
Carbamates are often used as insecticides, and they work by inhibiting the enzyme acetylcholinesterase, which is essential for nerve function in insects. Piperidines, on the other hand, are a class of organic compounds with a wide range of biological activities. They are found in many pharmaceuticals and are often used as building blocks in drug discovery .
Mode of action
When carbamates inhibit acetylcholinesterase, it leads to an accumulation of acetylcholine in the synapse, causing overstimulation and eventual paralysis in insects. Piperidines can have various modes of action depending on their structure and the drug they are part of .
Biochemical pathways
The biochemical pathways affected by carbamates and piperidines would depend on their specific targets. For carbamates, the cholinergic pathway would be affected due to the inhibition of acetylcholinesterase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of carbamates and piperidines would depend on their specific chemical structure. Generally, these compounds can be well absorbed and can cross the blood-brain barrier .
Result of action
The result of carbamate action is typically insecticidal, due to the overstimulation of the nervous system in insects. Piperidines can have a wide range of effects depending on their specific structure and the drug they are part of .
Action environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of carbamates and piperidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butynyl Chain: The butynyl chain is introduced via alkylation reactions, often using alkynyl halides.
Formation of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidine or carbamate derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-ylmethanol share structural similarities with ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate.
Carbamate Derivatives: Compounds like ethyl carbamate and methyl N-(piperidin-4-yl)carbamate are structurally related.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a butynyl chain, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl N-(4-piperidin-1-ylbut-2-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)13-8-4-7-11-14-9-5-3-6-10-14/h2-3,5-6,8-11H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBKKPUDARBVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
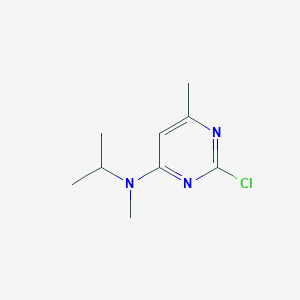
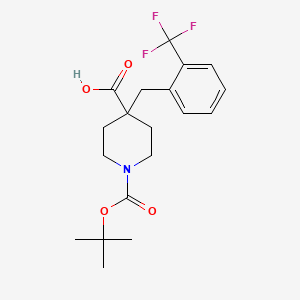
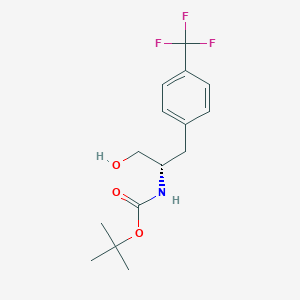
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)
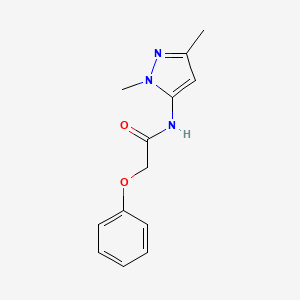
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
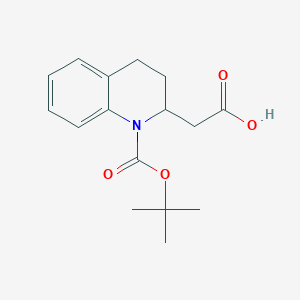
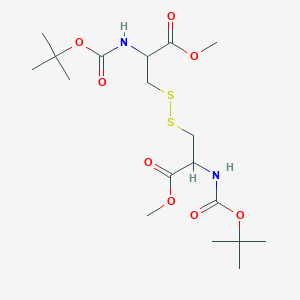
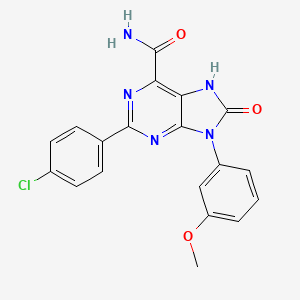
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2576862.png)
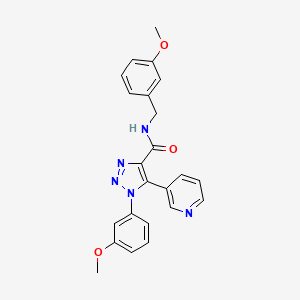
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
